N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide
Description
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a cyclopenta[c]pyrazole core linked to a nitro-substituted thiophene carboxamide.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-15-11(7-3-2-4-8(7)14-15)13-12(17)9-5-6-10(20-9)16(18)19/h5-6H,2-4H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZFZWFNYIEGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: Starting with a cyclopentane derivative, the pyrazole ring is formed through a cyclization reaction with hydrazine.
Nitration of thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The pyrazole and nitrated thiophene intermediates are coupled using a carboxylation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Comparison Table
Carboxamide Derivatives with Heterocyclic Variations
The target compound’s carboxamide group is shared with analogs such as 10b (), 5-chloro-N-...thiophene-2-carboxamide (), and N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (). Critical distinctions include:
- 10b (): A benzamide derivative with a pyrazole substituent.
- 5-chloro-N-...thiophene-2-carboxamide (): Features a chloro-substituted thiophene. Chlorine’s moderate electronegativity and lipophilicity contrast with the nitro group’s stronger electron-withdrawing nature, which may affect membrane permeability or metabolic pathways .
- compound : Incorporates a pyridazine-dioxol moiety. The dioxol group’s electron-rich nature contrasts with the nitro group, suggesting divergent binding preferences in biological targets .
Impact of Substituents on Physicochemical Properties
- Nitro (-NO₂) vs.
- Cyclopenta[c]pyrazole vs. Simple Pyrazole : The fused cyclopentane ring in the target compound adds steric bulk, which may reduce conformational flexibility but improve selectivity in enzyme binding .
- Thiophene vs. Benzene : Thiophene’s sulfur atom enables unique π-π stacking and dipole interactions, differentiating it from benzene-based analogs in drug-receptor interactions .
Biological Activity
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, alongside relevant data and research findings.
Chemical Structure and Properties
- Common Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 292.32 g/mol
- CAS Number : 1105251-16-8
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 292.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
1. Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory activity. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammation and tissue remodeling. MMPs are implicated in various pathological conditions, including cancer metastasis and chronic inflammatory diseases.
2. Antimicrobial Activity
This compound has shown potential antimicrobial properties against a range of bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
3. Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. It may interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Studies have indicated that derivatives of this compound can selectively target cancer cells while sparing normal cells.
Case Studies and Research Findings
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of the compound demonstrated that it effectively inhibited MMPs in vitro. The IC50 values indicated a potent inhibitory effect compared to standard inhibitors used in clinical settings.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, the compound was tested against various bacterial strains at different concentrations. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL for certain strains .
Case Study 3: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of cyclopenta[c]pyrazole precursors with nitrothiophene derivatives. Key steps include:
- Cyclization : Using catalysts like p-toluenesulfonic acid under reflux in toluene or DMF .
- Amide coupling : Carbodiimide-based coupling agents (e.g., EDC or DCC) activate the carboxylic acid group of 5-nitrothiophene-2-carboxylic acid for reaction with the cyclopenta[c]pyrazole amine .
- Optimization : Yields improve with inert atmospheres (N₂/Ar), controlled temperatures (0–5°C for sensitive intermediates), and purification via column chromatography .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at C5 of thiophene, methyl group on pyrazole) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H⁺]⁺ peak matching theoretical mass) .
- X-ray crystallography : Optional for resolving bond lengths/angles in the cyclopenta[c]pyrazole-thiophene fused system .
Q. What intermediates are critical in synthesizing this compound?
- Methodological Answer : Key intermediates include:
- 2-Methylcyclopenta[c]pyrazol-3-amine : Synthesized via cyclocondensation of cyclopentadiene derivatives with hydrazines .
- 5-Nitrothiophene-2-carboxylic acid : Prepared by nitration of thiophene-2-carboxylic acid using HNO₃/H₂SO₄ at 0°C .
- Activated ester intermediates : Generated using EDC/HOBt to facilitate amide bond formation .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies show:
- Thermal stability : Decomposition above 200°C (TGA analysis). Short-term storage at –20°C in dark, anhydrous conditions .
- pH sensitivity : Hydrolysis of the amide bond occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Discrepancies often arise from:
- Heat transfer inefficiencies : Use jacketed reactors for uniform temperature control during exothermic steps (e.g., nitration) .
- Impurity carryover : Implement inline FTIR or HPLC to monitor intermediates and adjust purification protocols (e.g., gradient elution in chromatography) .
- Catalyst poisoning : Pre-treat solvents (e.g., molecular sieves for drying) and use fresh catalysts for each batch .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
- Methodological Answer : Rational design involves:
- Substituent modification : Replace the nitro group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects on thiophene .
- Scaffold hopping : Fuse the pyrazole ring with alternative heterocycles (e.g., thiazolo[3,2-a]pyrimidine) to explore new binding pockets .
- SAR studies : Test analogs in enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with activity .
Q. How can target engagement be validated in cellular models?
- Methodological Answer : Use:
- Cellular thermal shift assays (CETSA) : To confirm binding to putative targets (e.g., kinases) by measuring protein stability post-treatment .
- Knockdown/overexpression models : Compare activity in cells with modulated target expression (e.g., siRNA-mediated gene silencing) .
- Competitive binding assays : Employ fluorescent probes (e.g., ATP-competitive tracers) to quantify target occupancy .
Q. What solvent systems optimize reactivity in functionalization reactions?
- Methodological Answer :
- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in SNAr reactions (e.g., substituting nitro groups) .
- Low-dielectric solvents : Toluene or THF improve regioselectivity in cyclization steps .
- Co-solvent systems : DCM/MeOH (9:1) balance solubility and reactivity in amide couplings .
Q. How does computational modeling aid in predicting metabolic pathways?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic sites (e.g., CYP450 oxidation of thiophene) .
- Docking simulations : Identify vulnerable regions (e.g., amide bond cleavage by esterases) using AutoDock Vina .
- MD simulations : Track conformational changes in physiological conditions to predict stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
